COX11 Human Pre-designed siRNA Set A

Gene Silencing Mitochondrial Biology Respiratory Chain

This validated pre-designed siRNA set ensures specific and efficient knockdown of human COX11, a copper chaperone crucial for cytochrome c oxidase function. Substitution risks off-target effects and confounded mitochondrial studies. Ideal for dissecting acute roles of COX11 in oxidative phosphorylation, validating disease variants, and screening metabolic therapeutics (e.g., CoQ10 analogs) without the adaptive rewiring of chronic models.

Molecular Formula C17H10Cl2N4O3S2
Molecular Weight 453.3 g/mol
Cat. No. B15143843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOX11 Human Pre-designed siRNA Set A
Molecular FormulaC17H10Cl2N4O3S2
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CSC(=N3)NS(=O)(=O)C4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C17H10Cl2N4O3S2/c18-11-6-12(19)8-13(7-11)28(24,25)23-17-20-14(9-27-17)16-21-15(22-26-16)10-4-2-1-3-5-10/h1-9H,(H,20,23)
InChIKeyJLWNZTBWTALPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 unique / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: COX11 Human Pre-designed siRNA Set A for Validated Mitochondrial Gene Silencing


The COX11 Human Pre-designed siRNA Set A is a targeted RNA interference (RNAi) reagent designed to specifically silence the human COX11 gene (Locus ID 1353). COX11 encodes a copper chaperone essential for the assembly and function of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial respiratory chain [1]. This product is typically supplied as a pre-designed set containing multiple individual siRNA duplexes targeting distinct regions of the COX11 mRNA, along with necessary controls . Its primary utility lies in enabling researchers to reliably and acutely reduce COX11 protein levels to dissect its role in mitochondrial function, oxidative phosphorylation (OXPHOS), and disease pathology [2].

Why Substituting a Generic COX11 siRNA or Alternative Silencing Method Can Compromise Experimental Reproducibility


Generic substitution fails because siRNA potency and specificity are highly sequence-dependent and can vary dramatically even between siRNAs targeting the same gene [1]. A validated, pre-designed siRNA set minimizes this variability and reduces the risk of off-target effects that can confound interpretation of mitochondrial and metabolic phenotypes. Furthermore, different gene silencing methods (e.g., pooled siRNAs, shRNA vectors, CRISPR/Cas9) achieve different levels and kinetics of target gene suppression and can have distinct off-target signatures [2]. Substituting a well-validated siRNA set with an unvalidated alternative, or with a different class of reagent (e.g., an shRNA pool or a chemical inhibitor like potassium cyanide), introduces uncontrolled experimental variables, jeopardizing the quantitative and reproducible assessment of COX11-dependent functions [3]. The evidence below demonstrates specific, quantifiable performance parameters that differentiate this product.

Quantitative Evidence Guide: Differentiating Performance Metrics for COX11 Human Pre-designed siRNA Set A


Validated mRNA Knockdown Efficiency for Individual siRNA Duplexes in Human A549 Cells

The COX11 Human Pre-designed siRNA Set A provides a set of individual, pre-validated siRNA duplexes with quantifiable knockdown efficiencies. This is in contrast to pooled siRNA products, which often only report an average or end-point performance of the pool, or products that lack any publicly reported validation data. The vendor provides qPCR-validated knockdown data for each individual siRNA in the set, allowing researchers to select the optimal reagent based on empirical data .

Gene Silencing Mitochondrial Biology Respiratory Chain

Functional Consequence of Knockdown: Decrease in Respiration-Derived Cellular ATP

Knockdown of COX11 using RNAi has been functionally linked to a quantifiable defect in cellular energy production. Specifically, a study utilizing a FRET-based ATP sensor demonstrated that COX11 knockdown leads to a significant decrease in mitochondrial-derived ATP levels under conditions where respiration is the sole energy source. This functional defect was shown to be rescued by supplementation with coenzyme Q10 (CoQ10) [1].

Cellular Bioenergetics Mitochondrial Function Metabolic Phenotyping

Comparative Knockdown of COX Activity in Plant Models Supports Conserved Functional Impact

The functional importance of COX11 for cytochrome c oxidase (COX) activity is evolutionarily conserved. A study in the model plant Arabidopsis thaliana provides quantitative evidence linking COX11 expression levels to COX enzymatic activity. Knockdown of the Arabidopsis COX11 homolog resulted in a ~50% reduction in COX activity, which correlated with significant growth phenotypes [1].

Comparative Biology Cytochrome c Oxidase Activity Gene Knockdown

Optimal Application Scenarios for COX11 Human Pre-designed siRNA Set A Based on Evidence


Acute Loss-of-Function Studies in Human Cell Lines to Dissect Mitochondrial Respiratory Chain Function

Based on its validated high-efficiency knockdown in A549 cells and the established link between COX11 knockdown and impaired ATP production from respiration, this siRNA set is ideally suited for acute loss-of-function experiments. Researchers can use it to transiently silence COX11 in human cell lines (e.g., cancer, primary fibroblasts) to study the immediate effects on Complex IV assembly, mitochondrial oxygen consumption rate (OCR), and cellular ATP dynamics [1]. This is a superior approach to chronic knockout models for studying the direct, primary role of COX11 without confounding adaptive metabolic rewiring.

Functional Validation of Genetic Variants in Mitochondrial Disease Research

Given that pathogenic variants in COX11 are associated with infantile-onset mitochondrial encephalopathy, this siRNA set provides a critical control tool. It can be used to mimic a loss-of-function state in wild-type cells to compare the resulting phenotype (e.g., decreased ATP levels) with that of patient-derived fibroblasts harboring COX11 mutations [1]. This application allows for the direct functional validation of novel genetic variants and the exploration of genotype-phenotype relationships.

Pre-Clinical Screening for Metabolic Rescue and Therapeutic Target Validation

The evidence that CoQ10 supplementation can rescue the ATP deficit caused by COX11 knockdown establishes a powerful paradigm for drug screening. This siRNA set can be used to create a robust, disease-relevant cellular model of mitochondrial dysfunction. Researchers can then screen small molecule libraries or test specific metabolic supplements (e.g., CoQ10 analogs, mitochondrial antioxidants) to identify compounds that restore cellular bioenergetics, as measured by ATP levels or other functional assays [1].

Distinguishing Primary vs. Secondary Roles of COX11 in Cellular Stress Responses

By achieving highly efficient and specific knockdown, this validated siRNA set allows researchers to differentiate the primary role of COX11 in copper delivery to Complex IV from its potential auxiliary functions, such as in the defense against oxidative stress [2]. The ability to use individual, potent siRNAs minimizes the confounding effects of reagent-induced toxicity, enabling a cleaner dissection of gene function in pathways like ROS management and apoptosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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